(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

Chiral Building Block Stereoselective Synthesis Asymmetric Catalysis

Sourcing racemic or enantiomerically undefined pyrrolidine-acetonitrile intermediates introduces stereochemical uncertainty that compromises downstream DPP-IV inhibitor potency and complicates late-stage chiral resolution. (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (CAS 1413085-67-2), supplied as a stable HCl salt, resolves this bottleneck with a pre-defined (S)-configuration at the 2-position. - Serves as the direct chiral precursor for Vildagliptin and related DPP-IV inhibitors, eliminating the need for costly chiral separation steps. - Enables systematic SAR exploration of enantiomerically pure pyrrolidine libraries for drug discovery programs targeting stereospecific enzymes and receptors. - Consistent lot-to-lot stereochemical fidelity ensures reproducible synthetic outcomes and reliable biological assay data.

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
Cat. No. B8140506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride
Molecular FormulaC6H11ClN2
Molecular Weight146.62 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC#N.Cl
InChIInChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H/t6-;/m0./s1
InChIKeyPDAACCSVWIKYDN-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride Overview


(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (CAS: 1413085-67-2) is a chiral pyrrolidine building block featuring a stereodefined (S)-configuration at the 2-position of the pyrrolidine ring, with molecular formula C₆H₁₁ClN₂ and molecular weight 146.62 g/mol . This compound belongs to the class of chiral nitrile-containing heterocycles, and its hydrochloride salt form provides enhanced stability and handling properties for both research and industrial applications . It is most prominently recognized as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, including Vildagliptin, a clinically approved antidiabetic agent . Its defined stereochemistry is a critical determinant of downstream biological activity in DPP-IV inhibition, distinguishing it from racemic or alternative stereoisomer forms.

Enantiomeric Specificity of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride


Direct substitution of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride with its racemic mixture (±) or the (R)-enantiomer is contraindicated in applications requiring stereochemically defined outcomes, particularly in medicinal chemistry. The (S)-stereoisomer provides a specific three-dimensional orientation that dictates binding interactions with chiral biological targets such as the DPP-IV enzyme . Using a racemic mixture would introduce an equimolar amount of the (R)-enantiomer, which can exhibit different pharmacological properties, potentially acting as an impurity that confounds activity assays, reduces synthetic yield of the desired stereoisomer, or even leads to distinct off-target effects [1]. The hydrochloride salt form further ensures consistent solubility and stability during synthesis, which can be variable with freebase forms or alternative salts, thereby ensuring reproducible results in multi-step synthetic routes .

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride Evidence Guide


Enantiomeric Purity Specification

Procurement-grade (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is supplied with a specified purity of ≥95% and is a single, defined (S)-enantiomer (CAS: 1413085-67-2) . This contrasts with the racemic form (CAS: 110962-08-8), which consists of a 50:50 mixture of (S)- and (R)-enantiomers . The use of the single (S)-enantiomer eliminates the need for subsequent chiral resolution steps, which are often costly, time-consuming, and can result in significant material loss. The defined stereochemistry at the 2-position of the pyrrolidine ring is confirmed by its SMILES notation (Cl.N#CC[C@@H]1CCCN1) , providing a direct structural guarantee of its configuration.

Chiral Building Block Stereoselective Synthesis Asymmetric Catalysis

Enantiomer-Specific β-GCase Inhibition

A study on structurally related enantiomeric pyrrolidine-2-acetonitrile derivatives (compounds 2 and ent-2) demonstrated starkly contrasting biological activities against β-glucocerebrosidase (β-GCase), the enzyme deficient in Gaucher disease [1]. While compound ent-2 acted as a poor competitive inhibitor, its enantiomer 2 proved to be a potent non-competitive inhibitor [1]. Furthermore, only the non-competitive inhibitor 2 was able to enhance lysosomal β-GCase residual activity in N370S homozygous Gaucher fibroblasts to levels comparable to reference compounds IFG and NN-DNJ [1]. This example demonstrates the profound impact of stereochemistry on both binding mode (competitive vs. non-competitive) and functional efficacy (pharmacological chaperone activity).

Pharmacological Chaperone Gaucher Disease Enzyme Inhibition

DPP-IV Inhibitor Synthesis Intermediate

(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride serves as a key intermediate in the synthesis of Vildagliptin, a nanomolar DPP-IV inhibitor . The synthetic route utilizes the (S)-stereoisomer to construct the core pyrrolidine-2-carbonitrile scaffold, which is essential for the drug's potent and selective inhibition of DPP-IV . The use of the racemic form in this synthetic route would lead to the formation of both diastereomers of the final drug substance, necessitating chiral separation at a later, more complex stage and significantly reducing overall yield and increasing production costs [1].

DPP-IV Inhibitor Type 2 Diabetes Vildagliptin Synthesis

Hydrochloride Salt Stability Advantage

The hydrochloride salt of (S)-2-(pyrrolidin-2-yl)acetonitrile (CAS 1413085-67-2) offers improved solid-state stability and handling characteristics compared to its freebase counterpart (CAS 1186242-37-4) . The salt form is a solid at room temperature, reducing the risk of degradation or polymerization that can occur with the freebase amine, and provides consistent stoichiometry for weighing and reaction setup . The freebase, being an amine, is more prone to oxidation and reaction with atmospheric CO₂, which can lead to variable purity over time .

Chemical Stability Hydrochloride Salt Solid Form Handling

Applications of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride


Stereoselective DPP-IV Inhibitor Synthesis

Procure (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride as a defined chiral building block to initiate the synthesis of Vildagliptin and related DPP-IV inhibitors. The (S)-stereoisomer is essential for constructing the pharmacologically active scaffold, avoiding the need for late-stage chiral resolution and ensuring high synthetic efficiency [1].

Chiral Pyrrolidine Drug Discovery

Use as a versatile chiral synthon for generating libraries of enantiomerically pure pyrrolidine derivatives. The defined (S)-configuration allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting enzymes and receptors where stereochemistry is a key determinant of activity, as demonstrated by the divergent β-GCase inhibition profiles of related enantiomers [1].

Asymmetric Catalysis and Chiral Ligands

Employ (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride as a precursor for synthesizing chiral ligands and organocatalysts. The pyrrolidine core can be further functionalized to create new catalysts for asymmetric transformations, leveraging its pre-defined stereocenter to impart enantioselectivity in a range of chemical reactions [1].

Chemical Biology and Target Validation

Utilize as a stereochemically pure probe for studying the interaction of chiral molecules with biological targets. The compound's defined geometry is crucial for experiments where stereochemical fidelity is required, such as in enzyme inhibition assays, protein-ligand binding studies, and the investigation of pharmacological chaperone mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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